molecular formula C6H6N4O B13817438 3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium

3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium

Cat. No.: B13817438
M. Wt: 150.14 g/mol
InChI Key: HLOHRMOAXVURPX-UHFFFAOYSA-N
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Description

3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylpyridine with hydrazine derivatives to form the triazole ring, followed by oxidation to introduce the oxido group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxido group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.

Scientific Research Applications

3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but contain a thiazole ring instead of a triazole ring.

    Thiazolo[3,2-a]pyridines: Another class of compounds with a fused ring system, differing in the position of the thiazole ring.

Uniqueness

3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium is unique due to its specific ring structure and the presence of the oxido group

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium

InChI

InChI=1S/C6H6N4O/c1-9-6-4-7-3-2-5(6)8-10(9)11/h2-4H,1H3

InChI Key

HLOHRMOAXVURPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)N=[N+]1[O-]

Origin of Product

United States

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